molecular formula C7H12N4O B13310162 (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide

(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide

Katalognummer: B13310162
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: LYOAMYVAZLMKNS-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent functional group modifications to introduce the amino and amide functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and batch processing. These methods ensure the efficient production of the compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • (3S)-3-amino-3-(1H-pyrazol-5-yl)propanamide
  • (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide
  • (3S)-3-amino-3-(1-methyl-1H-pyrrol-5-yl)propanamide

Uniqueness

(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of the pyrazole ring with a methyl group at the 1-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-6(2-3-10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1

InChI-Schlüssel

LYOAMYVAZLMKNS-YFKPBYRVSA-N

Isomerische SMILES

CN1C(=CC=N1)[C@H](CC(=O)N)N

Kanonische SMILES

CN1C(=CC=N1)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.